molecular formula C13H12ClFN2O B1520419 4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride CAS No. 1235439-53-8

4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride

Cat. No. B1520419
M. Wt: 266.7 g/mol
InChI Key: KVKJGDHVJCQWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride” is a chemical compound with the molecular formula C13H12ClFN2O . It has a molecular weight of 266.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride” is 1S/C13H11FN2O.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8H,(H3,15,16);1H . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Anaerobic Transformation in Environmental Chemistry

Research has shown the use of fluorinated phenols, similar in structure to 4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride, in studying the transformation of phenol to benzoate by anaerobic, phenol-degrading microorganisms. This transformation is crucial in understanding the biodegradation of aromatic compounds in the environment (Genthner, Townsend & Chapman, 1989).

Fluorescence Sensing and Chemical Detection

A study highlighted the use of benzimidazole and benzothiazole-based fluorophores, structurally related to the compound of interest, as fluorescent sensors for detecting metal cations like Al3+ and Zn2+. The research is significant for its application in environmental and chemical analysis (Suman, Bubbly, Gudennavar & Gayathri, 2019).

Material Science and Polymer Chemistry

Fluorinated aromatic compounds similar to 4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride have been utilized in synthesizing high-performance polymers. These polymers exhibit excellent thermal stability, low moisture absorption, and are significant in the field of engineering plastics and membrane materials (Xie et al., 2001).

Novel Applications in Biological and Chemical Sciences

The compound's structural analogs have been employed in the development of novel fluorescence probes for detecting reactive oxygen species. This is particularly important in studying the roles of these species in biological systems and chemical applications (Setsukinai et al., 2003).

Safety And Hazards

The compound has a GHS07 pictogram, which indicates that it may cause skin irritation, eye irritation, or respiratory irritation . It’s recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

4-(2-fluorophenoxy)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8H,(H3,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJGDHVJCQWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 2
4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 5
4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.